BX-513 hydrochloride

Description

Nomenclature and Chemical Identification

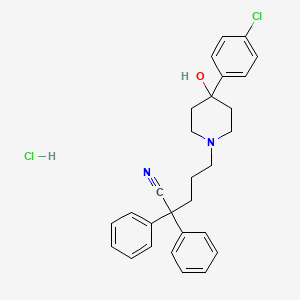

The compound 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride represents a complex organic molecule with a sophisticated chemical structure that reflects its designed pharmacological properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound carries the official designation of 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride, which precisely describes its molecular architecture and salt formation. The molecular formula C28H30Cl2N2O accurately represents the elemental composition, encompassing twenty-eight carbon atoms, thirty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom.

The compound's molecular weight of 481.5 grams per mole positions it within the range typical of small molecule pharmaceutical agents, providing sufficient molecular complexity for specific receptor interactions while maintaining favorable physicochemical properties for research applications. The chemical structure incorporates several distinct functional domains, including a 4-hydroxypiperidine ring system, a 4-chlorophenyl substituent, and a diphenylpentanenitrile framework, each contributing to the molecule's overall pharmacological profile and binding characteristics.

The systematic nomenclature provides critical information about the compound's stereochemical and constitutional features. The presence of the hydrochloride salt formation indicates the compound's basic nitrogen functionality and its formulation as a stable, water-soluble salt suitable for research applications. The Simplified Molecular Input Line Entry System representation C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl offers a linear description of the molecular connectivity and serves as a computational identifier for database searches and structural analysis.

The International Chemical Identifier Key SSZWNUGWOGONQJ-UHFFFAOYSA-N provides a unique, standardized identifier that facilitates unambiguous compound identification across various chemical databases and computational platforms. This standardized identification system ensures consistent recognition of the compound regardless of nomenclature variations or alternative naming conventions employed by different research groups or commercial suppliers.

Alternative Designations: BX 513 Hydrochloride and VUF2274

Properties

IUPAC Name |

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWNUGWOGONQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719335 | |

| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193542-65-3 | |

| Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Gamma-Amino Alcohols

A plausible route involves cyclocondensation of γ-amino alcohol precursors. For example, reacting 4-chlorobenzaldehyde with nitromethane via a Henry reaction yields β-nitroalcohol intermediates, which undergo hydrogenation to form γ-amino alcohols. Subsequent acid-catalyzed cyclization generates the piperidine ring.

Reaction Conditions :

-

Nitroaldol Reaction : 4-Chlorobenzaldehyde + Nitromethane → β-Nitroalcohol (KOH/EtOH, 0–5°C, 12 h)

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi, 24 h) → γ-Amino Alcohol

-

Cyclization : HCl/EtOH reflux (6 h) → 4-(4-Chlorophenyl)piperidin-4-ol

Yield : ~45% over three steps (based on analogous piperidine syntheses).

Mannich Reaction-Based Approach

Alternative methods employ Mannich reactions to construct the piperidine core. Condensation of 4-chlorophenylacetone, formaldehyde, and ammonium chloride in acidic conditions forms a β-aminoketone intermediate. Subsequent reduction (NaBH₄/MeOH) and cyclization yield the target piperidine.

Key Advantages :

-

Fewer purification steps compared to cyclocondensation

-

Higher functional group tolerance for hydroxyl introduction

Synthesis of 2,2-Diphenylpentanenitrile

Nucleophilic Substitution on Pentanenitrile Backbone

The diphenyl groups are introduced via sequential Friedel-Crafts alkylations. Starting from pentanenitrile, treatment with benzyl bromide in the presence of AlCl₃ facilitates electrophilic aromatic substitution at the α-position. A second alkylation installs the second phenyl group.

Optimization Challenges :

Grignard Addition to Nitriles

An alternative route employs Grignard reagents to form the quaternary carbon center. Reaction of phenylmagnesium bromide with glutaronitrile derivatives under strict anhydrous conditions yields 2,2-diphenylpentanenitrile after acidic workup.

Critical Parameters :

-

Temperature control (−78°C to 0°C) to prevent over-addition

-

Solvent choice (THF > Et₂O for better reagent solubility)

Coupling of Piperidine and Pentanenitrile Fragments

Alkylation of Piperidine with Haloalkanes

The piperidine nitrogen undergoes alkylation using 5-bromo-2,2-diphenylpentanenitrile. Phase-transfer catalysis (PTC) with tetrabutylammonium bromide enhances reactivity in biphasic systems (H₂O/CH₂Cl₂).

Typical Conditions :

-

Molar Ratio : 1:1.2 (Piperidine:Haloalkane)

-

Base : K₂CO₃ (2.5 eq)

-

Time/Temp : 24 h reflux (82°C)

Yield : 68–72% after column chromatography (silica gel, hexane/EtOAc).

Buchwald-Hartwig Amination

For higher selectivity, palladium-catalyzed C–N coupling between aryl halides and amines is employed. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as base, this method minimizes side reactions like elimination.

Catalyst System :

| Component | Quantity (mol%) |

|---|---|

| Pd(OAc)₂ | 5 |

| Xantphos | 10 |

| Cs₂CO₃ | 3 eq |

Advantages :

-

Tolerance for hydroxyl groups without protection

-

Scalable to multi-gram quantities

Hydroxyl Group Introduction and Salt Formation

Late-Stage Oxidation of Piperidine

The 4-hydroxypiperidine moiety is installed via oxidation of a ketone intermediate. Using OsO₄/N-methylmorpholine N-oxide (NMO) in acetone/water selectively oxidizes the C4 position without over-oxidation.

Oxidation Protocol :

-

Reagents : OsO₄ (2 mol%), NMO (3 eq)

-

Solvent : Acetone/H₂O (4:1 v/v)

-

Time : 48 h at 25°C

Hydrochloride Salt Preparation

The free base is treated with HCl gas in anhydrous Et₂O to precipitate the hydrochloride salt. Recrystallization from ethanol/water (9:1) yields analytically pure material.

Quality Control Metrics :

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Water Content | ≤0.2% (KF) |

| Residual Solvents | <500 ppm (EtOAc) |

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency Metrics for BX-513 Hydrochloride Synthesis

| Method | Total Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Alkylation | 7 | 32% | Low-cost reagents | Multiple purifications required |

| Mannich + Buchwald | 5 | 41% | Fewer steps, high selectivity | Palladium catalyst cost |

| Grignard + PTC | 6 | 38% | Scalable to industrial production | Regioselectivity challenges |

Chemical Reactions Analysis

Types of Reactions: 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products:

Scientific Research Applications

Neuroscience

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride has been studied for its effects on nicotinic acetylcholine receptors (nAChRs). Research indicates that it functions as a partial agonist at these receptors, which are critical for cognitive functions such as attention and memory. The modulation of nAChRs can lead to enhancements in cognitive performance, making this compound a candidate for further exploration in treating cognitive deficits associated with neurodegenerative diseases .

Pharmacological Studies

The compound has been investigated for its potential role in pain management and as an analgesic. Its ability to interact with various receptor systems suggests it may help alleviate pain through multiple pathways. Studies have indicated that compounds with similar structural features can exhibit significant analgesic effects, warranting further investigation into this compound's efficacy in clinical settings .

Potential Antidepressant Effects

Recent studies have explored the antidepressant-like properties of compounds similar to 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride. By modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine, there is potential for this compound to serve as a novel therapeutic agent in treating depression .

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

Mechanism of Action

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride exerts its effects by selectively antagonizing the CCR1 receptor. The mechanism involves:

Binding to the Receptor: 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride binds to the CCR1 receptor, preventing the natural ligand from interacting with the receptor.

Inhibition of Signal Transduction: By blocking the receptor, the compound inhibits the downstream signaling pathways, leading to reduced cellular responses.

Molecular Targets and Pathways: The primary molecular target is the CCR1 receptor, and the pathways involved include those related to chemokine signaling and immune responses.

Comparison with Similar Compounds

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride is unique in its high selectivity and potency for the CCR1 receptor. Similar compounds include:

BX 471: Another CCR1 antagonist with different selectivity and potency profiles.

VUF 2274: A compound with similar activity but different chemical structure and properties.

RS 504393: A CCR2 antagonist with distinct selectivity and applications.

Biological Activity

5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride, commonly referred to as the Berlex Compound, is a complex organic molecule with significant pharmaceutical relevance. This compound exhibits a unique structure that contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the Berlex Compound is , with a molecular weight of approximately 445.0 g/mol. The compound features a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, along with two diphenyl groups attached to a pentanenitrile chain. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H30ClN2O |

| Molecular Weight | 445.0 g/mol |

| CAS Number | 193542-65-3 |

Analgesic Activity

Research has indicated that derivatives of the Berlex Compound exhibit significant analgesic properties. In a study involving male Wistar rats, compounds similar to the Berlex Compound were administered intramuscularly at a dose of 50 mg/kg, demonstrating notable analgesic effects when tested using thermal stimuli (tail flick test) . These findings suggest potential applications in pain management therapies.

Hypotensive Effects

In addition to analgesic properties, certain derivatives have shown hypotensive effects. The same study noted that specific compounds led to a reduction in blood pressure in normotensive rats, indicating their potential utility in managing hypertension .

Receptor Interactions

The Berlex Compound interacts with various receptor systems, including dopamine (D2) and serotonin (5-HT1A) receptors. These interactions are critical for understanding its pharmacodynamics and therapeutic applications. Compounds exhibiting agonist or inverse agonist properties at these receptors could be explored for treating psychiatric disorders .

The precise mechanisms by which the Berlex Compound exerts its biological effects are still under investigation. However, studies suggest that it may influence neurotransmitter systems and modulate receptor activity through competitive inhibition or allosteric modulation.

Study on Analgesic and Hypotensive Effects

A pivotal study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis and evaluation of various derivatives of the Berlex Compound. The results indicated significant analgesic activity comparable to established analgesics like pethidine, along with observable hypotensive effects . This dual action underscores the compound's potential as a multi-target therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of the Berlex Compound and their unique features:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 5-[4-(3-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile | Similar piperidine structure but different chlorophenyl substitution | Altered biological activity due to structural differences |

| 5-[4-(Phenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile | Lacks chlorine substitution | Potentially different pharmacological effects |

| 5-[4-(Fluorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile | Fluorine instead of chlorine | Differences in lipophilicity and receptor interactions |

This comparative analysis illustrates how slight modifications in chemical structure can lead to significant variations in biological activity.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

The synthesis of complex piperidine derivatives like 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride can be optimized using Design of Experiments (DoE). For example, factorial designs or response surface methodologies (RSM) can systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. This approach minimizes trial-and-error experimentation and identifies critical interactions between parameters . Computational tools, such as quantum chemical reaction path searches, can further narrow down optimal conditions by predicting transition states and intermediates .

Q. What analytical techniques are essential for characterizing its structural and physicochemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the piperidine ring substitution pattern and aromatic proton environments.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : To resolve stereochemistry and hydrogen-bonding interactions (if crystalline).

- HPLC/Purity Analysis : To assess synthetic yield and impurities, using mobile phases like methanol/buffer mixtures (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) . Safety protocols for handling hydrochlorides, including proper ventilation and personal protective equipment (PPE), should also be followed .

Q. How should researchers mitigate risks associated with handling this compound in laboratory settings?

- Inhalation/Contact : Use fume hoods and wear nitrile gloves; rinse skin/eyes immediately with water if exposed .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the nitrile group.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the 4-chlorophenyl moiety .

Advanced Research Questions

Q. How can computational tools elucidate noncovalent interactions critical to its biological activity?

Wavefunction analysis software like Multiwfn enables visualization of electron density, electrostatic potential (ESP), and noncovalent interaction (NCI) regions. For example:

- Electron Localization Function (ELF) : Maps regions of lone pairs or π-bonding in the diphenylpentanenitrile group.

- NCI Plots : Identify van der Waals interactions between the chlorophenyl group and hydrophobic enzyme pockets . Molecular dynamics (MD) simulations can further model binding dynamics with targets like CCR1 receptors .

Q. How can contradictory data on its biological activity (e.g., CCR1 antagonism vs. off-target effects) be resolved?

- Selectivity Profiling : Use radioligand binding assays against a panel of chemokine receptors (CCR2, CCR5) to confirm CCR1 specificity .

- Dose-Response Studies : Evaluate efficacy in in vivo models (e.g., MOG-induced EAE) at varying concentrations to distinguish therapeutic effects from toxicity .

- Metabolite Screening : LC-MS/MS can identify active metabolites that may contribute to off-target interactions .

Q. What methodologies are effective for studying its reaction mechanisms in complex environments?

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps during hydrolysis or ring-opening reactions.

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in piperidine ring functionalization.

- In Situ Spectroscopy : FTIR or Raman spectroscopy monitors intermediate formation in real time during synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent system) to isolate variables.

- Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.

- Peer-Data Comparison : Cross-reference with structurally analogous compounds (e.g., fexofenadine hydrochloride derivatives) to identify trends in piperidine hydrochloride stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.